molecular formula C22H19BrN2O2 B3546688 2-bromo-N-(2-{[(4-ethylphenyl)amino]carbonyl}phenyl)benzamide

2-bromo-N-(2-{[(4-ethylphenyl)amino]carbonyl}phenyl)benzamide

Cat. No.: B3546688
M. Wt: 423.3 g/mol
InChI Key: DEZLXIBHNBHPJF-UHFFFAOYSA-N
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Description

The compound “2-bromo-N-(2-{[(4-ethylphenyl)amino]carbonyl}phenyl)benzamide” is a type of benzamide, which is an organic compound consisting of a carboxamide group attached to a phenyl group . Its structure suggests that it might have interesting chemical properties and reactivity.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide group, an ethylphenyl group, and a bromine atom attached to the benzene ring . The exact 3D structure would need to be determined by techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

As a benzamide, this compound could participate in various chemical reactions. The bromine atom might make it a good candidate for further functionalization via nucleophilic aromatic substitution reactions . The amide group could also undergo hydrolysis under acidic or basic conditions.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. As a benzamide, it’s likely to have a relatively high melting point and be soluble in organic solvents . The presence of the bromine atom might increase its density and molecular weight .

Mechanism of Action

Without specific biological or pharmacological data, it’s hard to predict the exact mechanism of action of this compound. Benzamides have a wide range of biological activities and can act on various targets depending on their exact structure .

Safety and Hazards

Like all chemicals, this compound should be handled with care. The safety and hazards would depend on its exact properties, but as a brominated compound, it could potentially be hazardous if ingested or inhaled, and it might be irritating to the skin and eyes .

Future Directions

The future research directions for this compound would depend on its biological activity. If it shows promising activity in preliminary tests, it could be further optimized and studied as a potential drug candidate . Alternatively, its chemical reactivity could be explored for potential applications in organic synthesis .

Properties

IUPAC Name

2-[(2-bromobenzoyl)amino]-N-(4-ethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN2O2/c1-2-15-11-13-16(14-12-15)24-22(27)18-8-4-6-10-20(18)25-21(26)17-7-3-5-9-19(17)23/h3-14H,2H2,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEZLXIBHNBHPJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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